molecular formula C13H19NS B15275407 N-(3,5-dimethylphenyl)thian-4-amine

N-(3,5-dimethylphenyl)thian-4-amine

Cat. No.: B15275407
M. Wt: 221.36 g/mol
InChI Key: HUBMBRZBCDBWFZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)thian-4-amine is an organic compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol . This compound is characterized by the presence of a thian-4-amine group attached to a 3,5-dimethylphenyl ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)thian-4-amine typically involves the reaction of 3,5-dimethylphenylamine with thian-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)thian-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)thian-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and selectivity in various reactions and applications .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)thian-4-amine

InChI

InChI=1S/C13H19NS/c1-10-7-11(2)9-13(8-10)14-12-3-5-15-6-4-12/h7-9,12,14H,3-6H2,1-2H3

InChI Key

HUBMBRZBCDBWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCSCC2)C

Origin of Product

United States

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